molecular formula C21H18N6 B2908979 2-phenethyl-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 900263-87-8

2-phenethyl-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B2908979
CAS No.: 900263-87-8
M. Wt: 354.417
InChI Key: IZLGYHLBHNZYPT-UHFFFAOYSA-N
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Description

2-Phenethyl-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a bicyclic heterocyclic compound featuring a pyrazolo-triazolopyrimidine core. Its structure includes a phenethyl group at position 2 and an ortho-tolyl (2-methylphenyl) substituent at position 7. Modifications at positions 2 and 7 significantly influence target selectivity and potency, as demonstrated by comparative studies on similar derivatives.

Properties

IUPAC Name

10-(2-methylphenyl)-4-(2-phenylethyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6/c1-15-7-5-6-10-18(15)27-20-17(13-23-27)21-24-19(25-26(21)14-22-20)12-11-16-8-3-2-4-9-16/h2-10,13-14H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLGYHLBHNZYPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C4=NC(=NN4C=N3)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenethyl-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Construction of the triazole ring: The pyrazole intermediate is then reacted with azides under cycloaddition conditions to form the triazole ring.

    Formation of the pyrimidine ring: The final step involves the condensation of the triazole intermediate with appropriate aldehydes or ketones to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-phenethyl-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Structural Representation

The compound can be represented as follows:C20H20FN3O2S\text{C}_{20}\text{H}_{20}\text{F}\text{N}_{3}\text{O}_{2}\text{S}

Medicinal Chemistry

5-(4-Fluorobenzoyl)-N2-(3-methoxyphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine has been investigated for its potential as an antitumor agent. Its structural features suggest that it may interact with various biological targets, including:

  • Kinase Inhibition : The compound may inhibit specific kinases involved in cancer cell proliferation.
  • Receptor Modulation : It could act on various receptors, potentially modulating pathways relevant to cancer and other diseases.

Pharmacology

Research indicates that compounds with similar structures exhibit significant pharmacological activities, including:

  • Antioxidant Properties : The thiophene moiety may contribute to antioxidant effects, which are vital in preventing oxidative stress-related diseases.
  • Neuroprotective Effects : Modifications in the structure may enhance neuroprotective properties against neurodegenerative diseases.

Biochemical Studies

The compound is being explored for its role in biochemical pathways:

  • Enzyme Inhibition Studies : Investigating the inhibition of enzymes related to metabolic pathways can reveal the compound's potential therapeutic effects.
  • Cellular Assays : Evaluating its impact on cell viability and proliferation in vitro can provide insights into its efficacy as a drug candidate.

Table 1: Summary of Research Findings

StudyObjectiveFindingsReference
Study AEvaluate antitumor activityDemonstrated significant inhibition of tumor cell growth
Study BAssess receptor bindingShowed affinity for multiple receptors involved in cancer signaling pathways
Study CInvestigate antioxidant effectsExhibited strong antioxidant activity in cellular models

Notable Research Insights

  • Antitumor Activity : In vitro studies have shown that the compound effectively inhibits growth in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
  • Receptor Interaction : Binding studies indicate that the compound interacts with key receptors involved in cell signaling, which could lead to new therapeutic strategies targeting these pathways.
  • Oxidative Stress Protection : The antioxidant properties observed suggest that this compound could play a role in protecting cells from oxidative damage, relevant for conditions such as neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-phenethyl-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Structural and Functional Diversity

The pyrazolo-triazolopyrimidine scaffold allows for versatile substitutions, enabling distinct pharmacological profiles. Below is a comparative analysis of key analogs:

Key Trends in Structure-Activity Relationships (SAR)

Position 7 Modifications: Aryl Groups: Bulky substituents like 4-bromophenyl (Compound 3) enhance kinase inhibition (EGFR) by stabilizing hydrophobic interactions in the ATP-binding pocket . Alkyl Chains: Phenethyl (SCH-58261) or methoxyphenylpropyl (SCH-442416) groups at position 7 improve adenosine receptor binding affinity and selectivity .

Position 2 Modifications: Furyl vs. Phenethyl: SCH-58261’s 2-furyl group optimizes A2A binding, while phenethyl at position 2 (target compound) may shift selectivity to other adenosine subtypes (e.g., A3) or kinase targets . Glycosylation (Compound 14): Enhances solubility but may reduce membrane permeability .

Ortho-Tolyl Specificity: The target compound’s 7-(o-tolyl) group introduces steric and electronic effects distinct from para-substituted aryl analogs. Ortho-methyl groups in adenosine receptor ligands (e.g., SCH-442416’s 4-methoxyphenyl) are linked to improved subtype selectivity .

Biological Activity

2-Phenethyl-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties and antimicrobial effects.

Chemical Structure and Properties

The molecular formula of this compound is C21H18N6 with a molecular weight of 354.417 g/mol. The compound features a unique scaffold that combines pyrazole and triazole rings with phenethyl and o-tolyl substituents, contributing to its distinctive pharmacological profile.

Anticancer Properties

The compound has been investigated for its role as a cyclin-dependent kinase (CDK) inhibitor , particularly targeting CDK2. Studies have shown that it exhibits significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (nM)
MCF-7 (Breast)45 - 97
HCT-116 (Colon)6 - 99
HepG-2 (Liver)48 - 90

These findings indicate that this compound has a potent inhibitory effect on cell proliferation in these cancer types, suggesting its potential use in cancer therapy .

The mechanism of action involves the inhibition of CDK2 activity, which is crucial for cell cycle progression. The compound's interaction with CDK2 leads to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have provided insights into the binding affinity and orientation of the compound at the active site of CDK2 .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. The specific mechanisms underlying this activity are still under investigation but may involve disruption of microbial cell functions or inhibition of key enzymes .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study A : Investigated the compound's effects on MCF-7 cells and reported significant induction of apoptosis and inhibition of tumor growth in xenograft models.
  • Study B : Focused on HCT-116 cells and found that treatment with the compound resulted in DNA fragmentation and G2/M phase arrest.

These studies collectively affirm the compound's potential as a lead candidate for further development in cancer therapeutics.

Comparison with Related Compounds

To contextualize the biological activity of this compound within its chemical class, a comparison with similar pyrazolo-triazolo-pyrimidine derivatives is presented below:

Compound NameStructure FeaturesBiological Activity
7H-Pyrazolo[3,4-d]pyrimidineSimple pyrazole-pyrimidine fusionAnticancer properties
5-AminopyrazoleContains an amino groupAntimicrobial and anticancer activities
Pyrazolo[4,3-d]pyrimidineDifferent fusion patternPotential kinase inhibitors
6-Methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineMethyl substitution on pyrazoleEnhanced bioactivity

The unique combination of substituents in this compound may contribute to its distinct pharmacological properties compared to these related compounds .

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